N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Description
N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H11ClF3N5O and its molecular weight is 381.74. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of NF-kappaB and AP-1 Gene Expression
Compounds structurally related to N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide have been investigated for their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies aimed at improving oral bioavailability revealed that specific substitutions on the pyrimidine ring could maintain or enhance cell-based activity without compromising gastrointestinal permeability. This research provides valuable insights into the design of novel therapeutic agents targeting gene expression pathways involved in inflammation and cancer (Palanki et al., 2000).
Anticancer Activity
A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which share structural similarities with the compound of interest, were synthesized and evaluated for their anticancer activity. The study identified compounds with significant activity against various cancer cell lines, highlighting the potential of these compounds in the development of new anticancer drugs (Wen-Xi Cai et al., 2016).
Synthesis and Electrochromic Properties
Research into the synthesis and electrochromic properties of polyamides containing pendent carbazole groups demonstrates the potential of these materials in applications such as smart windows and electronic displays. The study reports on the solubility, thermal stability, photoluminescence, and reversible redox behavior of these polyamides, underscoring the importance of structural modification for enhanced performance (Hsiao et al., 2013).
Novel Synthetic Routes and Insecticidal Activities
The development of novel synthetic routes for tetrazole analogues as carbamate and urea derivatives, with potential applications in antihypertensive therapy, showcases the versatility of tetrazole-based compounds in medicinal chemistry. Additionally, certain derivatives have been explored for their insecticidal activities, offering new avenues for the development of agricultural pesticides (Vellalacheruvu et al., 2017).
Coordination Polymers and Luminescence
The construction of metal–organic coordination polymers derived from tetrazole-based ligands, including studies on their synthesis, structure, luminescence, and magnetic behaviors, highlights the potential of these compounds in materials science. These polymers exhibit diverse structural characteristics and functional properties, such as solvent-dependent luminescence, which could be exploited in sensors and optoelectronic devices (Sun et al., 2013).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O/c17-12-5-1-10(2-6-12)9-21-15(26)14-22-24-25(23-14)13-7-3-11(4-8-13)16(18,19)20/h1-8H,9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXYEDVOUNDGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.